1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. This compound is characterized by its unique structure that includes a pyrazole ring fused to a pyridine ring, along with various substituents that enhance its pharmacological properties.
The compound is synthesized through various chemical reactions, and its derivatives have been studied for potential applications in medicinal chemistry, particularly in the context of activating peroxisome proliferator-activated receptors (PPARs) which are important in metabolic regulation.
1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of bioactive compounds with potential therapeutic applications.
The synthesis of 1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be achieved through several methods:
The synthesis often requires optimization of reaction parameters such as temperature, time, and concentration of reagents to maximize yield and minimize by-products. For example, reactions may be performed at elevated temperatures (100–160 °C) without solvents to improve efficiency .
The molecular structure of 1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid features:
The compound's structural data can be represented using various chemical notation systems like InChI or SMILES for computational applications. For example:
InChI=1S/C18H18N4O2/c1-13(20)17(26)16(24)19-12(15(21)22)14(2)11-23-18(19)25(24)10-9-8-7-6(5)4/h6-11H,12H2,(H,21,22)(H,26)
This structural representation aids in understanding the compound's reactivity and interactions with biological targets.
The compound can participate in various chemical reactions typical for pyrazolo[3,4-b]pyridines:
Reactions involving this compound often require specific conditions such as pH control or the presence of catalysts to ensure selectivity and yield. For instance, the activation of PPARα by derivatives of this compound has been studied extensively, revealing insights into their mechanism of action in biological systems .
1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been shown to activate PPARα through interactions with its ligand-binding domain. The mechanism involves:
Studies have quantified the activation potency of this compound using reporter assays, demonstrating significant enhancement of gene expression related to metabolic processes.
The physical properties of 1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include:
The chemical properties include:
Relevant analyses such as melting point determination and spectral characterization (NMR, IR) are essential for confirming purity and structural integrity.
This compound has potential applications in several fields:
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.:
CAS No.: 4685-03-4